molecular formula C6H11ClFNO B6189814 1-{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride CAS No. 2648948-92-7

1-{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride

Cat. No.: B6189814
CAS No.: 2648948-92-7
M. Wt: 167.61 g/mol
InChI Key: XAFNHSRSSBVMJB-UHFFFAOYSA-N
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Description

“1-{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride” is a chemical compound with the IUPAC name "(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride" . It is related to other compounds such as “{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol” which has a CAS Number of 2383250-63-1 .


Molecular Structure Analysis

The InChI code for this compound is "1S/C7H12FNO.ClH/c8-3-7-1-6(2-7,4-9)5-10-7;/h1-5,9H2;1H" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride' involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-fluorocyclohexanone", "ethylene oxide", "ammonia", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: 4-fluorocyclohexanone is reacted with ethylene oxide in the presence of sodium hydroxide to form 4-fluoro-2-oxabicyclo[2.1.1]hexan-1-one.", "Step 2: The resulting ketone is then reduced with ammonia in methanol to form 1-{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine.", "Step 3: The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the desired compound, 1-{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride.", "Step 4: The product is isolated by filtration and washed with diethyl ether to obtain the final compound." ] }

CAS No.

2648948-92-7

Molecular Formula

C6H11ClFNO

Molecular Weight

167.61 g/mol

IUPAC Name

(4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H10FNO.ClH/c7-5-1-6(2-5,3-8)9-4-5;/h1-4,8H2;1H

InChI Key

XAFNHSRSSBVMJB-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CN)F.Cl

Purity

95

Origin of Product

United States

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